2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid
Overview
Description
2-(2,3-Dihydro-1H-inden-1-yl)propanedioic acid is an organic compound with a unique structure that includes an indene moiety fused to a propanedioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid typically involves the reaction of indene with malonic acid in the presence of a strong base, such as sodium ethoxide, followed by acidification to yield the desired product . The reaction conditions often require refluxing the mixture to ensure complete reaction and high yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated systems may enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1H-inden-1-yl)propanedioic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The indene moiety allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(2,3-Dihydro-1H-inden-1-yl)propanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic effects.
Industry: It serves as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or modulate receptor activities, leading to various biological responses . The exact pathways depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1H-inden-1-yl)acetic acid: Shares a similar indene moiety but differs in the functional group attached to the indene ring.
Indole derivatives: These compounds also contain fused ring systems and exhibit diverse biological activities.
Biological Activity
2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound this compound is derived from the indene structure, which is known for its diverse biological properties. Synthetic methods typically involve the condensation of malonic acid derivatives with indene or its derivatives under specific conditions to yield the desired product. The synthesis pathway can be outlined as follows:
- Starting Materials : Indene and malonic acid derivatives.
- Reagents : Base catalysts (e.g., sodium ethoxide).
- Conditions : Reflux in an organic solvent (e.g., ethanol).
This synthetic route allows for the modification of functional groups that can enhance biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its neuroprotective, anticancer, and antimicrobial properties.
Neuroprotective Effects
Research indicates that derivatives of this compound exhibit neuroprotective effects against conditions such as amyotrophic lateral sclerosis (ALS). In a study utilizing PC12-G93A-YFP cell lines, compounds with similar scaffolds demonstrated significant protection against mutant SOD1-induced cytotoxicity by reducing protein aggregation .
Anticancer Activity
The compound has shown promise as an anticancer agent. A series of dihydro-1H-indene derivatives were evaluated for their ability to inhibit tubulin polymerization at the colchicine site, leading to antiproliferative effects against various cancer cell lines. For instance, one derivative exhibited IC50 values ranging from 0.028 to 0.087 µM against multiple cancer types .
Table 1: Antiproliferative Activity of Dihydro-1H-Indene Derivatives
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
12d | K562 | 0.028 | Tubulin inhibition |
12j | A549 | 0.045 | Apoptosis induction |
12q | MCF7 | 0.087 | Cell cycle arrest |
Antimicrobial Properties
The antimicrobial activity of the compound has also been studied, revealing effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications can significantly enhance antimicrobial potency .
Table 2: Antimicrobial Activity Against Various Strains
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
21a | Staphylococcus aureus | 1 µg/mL |
21b | E. coli | 4 µg/mL |
23c | Bacillus cereus | 100% inhibition at 1 µg/mL |
Case Studies and Research Findings
Numerous studies have highlighted the biological potential of compounds related to or derived from this compound:
- Neuroprotective Study : A high-throughput screening assay identified several compounds with neuroprotective properties in ALS models, demonstrating a significant reduction in cytotoxicity related to mutant SOD1 .
- Cancer Research : In vitro assays showed that certain derivatives could induce apoptosis in K562 cells through downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins .
- Antimicrobial Efficacy : Compounds exhibiting broad-spectrum antimicrobial activity were identified, with several showing potent inhibition against drug-resistant strains .
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)propanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-11(14)10(12(15)16)9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVUUKAYJQDTHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1C(C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.